Cas no 138514-97-3 (7-Fluorotryptophan)

7-Fluorotryptophan 化学的及び物理的性質

名前と識別子

-

- 7-Fluoro-L-tryptophan

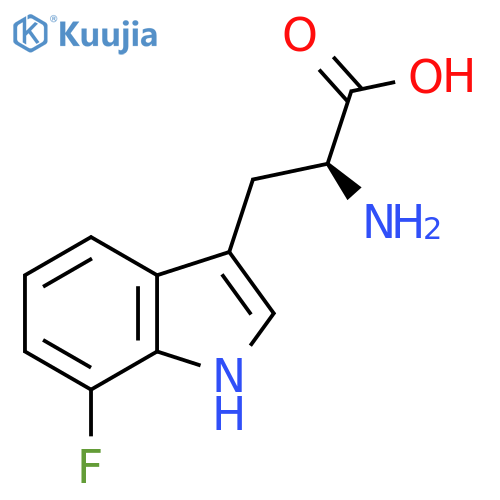

- (2S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid

- 7-fluorotryptophan

- (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid

- L-Tryptophan, 7-fluoro-

- 7-fluoro-tryptophan

- L-7-fluorotryptophan

- Tryptophan, 7-fluoro-

- ADMHYWIKJSPIGJ-VIFPVBQESA-N

- CHEMBL145559

- 138514-97-3

- DB-229624

- A50279

- H-Trp(7-F)-OH

- AS-58021

- (S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoicacid

- MFCD09264337

- AKOS025147060

- SCHEMBL571205

- CS-0063819

- 7-Fluorotryptophan

-

- MDL: MFCD09264337

- インチ: 1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1

- InChIKey: ADMHYWIKJSPIGJ-VIFPVBQESA-N

- ほほえんだ: FC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 222.08053

- どういたいしつりょう: 222.08045576g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.1

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- PSA: 79.11

7-Fluorotryptophan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC530032-100mg |

7-Fluoro-L-tryptophan |

138514-97-3 | 95% | 100mg |

£125.00 | 2025-02-21 | |

| Apollo Scientific | PC530032-250mg |

7-Fluoro-L-tryptophan |

138514-97-3 | 95% | 250mg |

£205.00 | 2025-02-21 | |

| Chemenu | CM149104-100mg |

(S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |

138514-97-3 | 95% | 100mg |

$112 | 2023-02-18 | |

| Chemenu | CM149104-1g |

(S)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |

138514-97-3 | 95% | 1g |

$471 | 2023-02-18 | |

| Aaron | AR001A1T-100mg |

L-Tryptophan, 7-fluoro- |

138514-97-3 | 95% | 100mg |

$42.00 | 2025-02-10 | |

| 1PlusChem | 1P0019TH-1g |

L-Tryptophan, 7-fluoro- |

138514-97-3 | >98% | 1g |

$415.00 | 2024-06-21 | |

| Aaron | AR001A1T-250mg |

L-Tryptophan, 7-fluoro- |

138514-97-3 | 95% | 250mg |

$72.00 | 2025-02-10 | |

| A2B Chem LLC | AA58581-100mg |

(S)-2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |

138514-97-3 | 97% | 100mg |

$57.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D768205-100mg |

L-Tryptophan, 7-fluoro- |

138514-97-3 | 95% | 100mg |

$95 | 2025-02-18 | |

| eNovation Chemicals LLC | D768205-100mg |

L-Tryptophan, 7-fluoro- |

138514-97-3 | 95% | 100mg |

$95 | 2025-03-01 |

7-Fluorotryptophan 関連文献

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

7-Fluorotryptophanに関する追加情報

7-Fluorotryptophan (CAS No: 138514-97-3)

7-Fluorotryptophan is a structurally modified derivative of the essential amino acid tryptophan, characterized by the substitution of a fluorine atom at the 7th position of the indole ring. This modification introduces unique chemical and biological properties, making it a subject of interest in various fields, including pharmacology, biochemistry, and drug discovery. The CAS registry number 138514-97-3 uniquely identifies this compound in scientific literature and regulatory databases.

The synthesis of 7-fluorotryptophan involves advanced organic chemistry techniques, often utilizing fluorination reactions to introduce the fluorine atom at the desired position. Recent advancements in catalytic fluorination methods have improved the efficiency and scalability of its production, making it more accessible for research and potential therapeutic applications. The compound's structure has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its conformational flexibility and interactions with biological systems.

One of the most promising areas of research involving 7-fluorotryptophan is its role in modulating serotonin pathways. Tryptophan is a precursor to serotonin, a key neurotransmitter involved in mood regulation, appetite, and sleep. By introducing a fluorine substituent, 7-fluorotryptophan exhibits altered pharmacokinetics and bioavailability compared to its parent compound. Studies have shown that it can cross the blood-brain barrier more efficiently, potentially offering advantages in treating conditions such as depression and anxiety.

Recent studies have also explored the potential of 7-fluorotryptophan as a substrate for bacterial tryptophanyl-tRNA synthetases (TrpRS). These enzymes are critical for protein synthesis, and their inhibition can lead to antimicrobial effects. Research has demonstrated that 7-fluorotryptophan can act as an analog for TrpRS in certain bacterial strains, disrupting their protein synthesis machinery. This finding opens new avenues for developing novel antibiotics targeting multidrug-resistant pathogens.

In addition to its pharmacological applications, 7-fluorotryptophan has been utilized as a probe in structural biology studies. Its unique fluorescence properties make it an ideal tool for studying protein-ligand interactions and enzyme kinetics. For instance, fluorescence resonance energy transfer (FRET) assays incorporating 7-fluorotryptophan have provided valuable insights into the dynamics of enzyme-substrate interactions in real-time.

The metabolic fate of 7-fluorotryptophan has also been a focus of recent investigations. Unlike tryptophan, which undergoes kynurenine pathway metabolism leading to neurotoxic byproducts in certain pathological conditions (e.g., Huntington's disease), 7-fluorotryptophan exhibits altered metabolic routing. Studies suggest that it may bypass certain steps of the kynurenine pathway, potentially reducing neurotoxicity while maintaining its role as a serotonin precursor.

From a therapeutic standpoint, 7-fluorotryptophan holds promise as a precursor for selective serotonin reuptake inhibitors (SSRIs) or other antidepressant agents. Its ability to modulate serotonin levels without significantly affecting other neurotransmitter systems could provide a safer profile compared to existing drugs. Preclinical studies have shown that it exhibits potent antidepressant-like effects in animal models without inducing common side effects associated with traditional SSRIs.

The development of 7-fluorotryptophan-based therapies is further supported by advancements in medicinal chemistry. Researchers are exploring various strategies to enhance its stability, solubility, and bioavailability through chemical modifications such as esterification or incorporation into nanoparticles. These efforts aim to translate its promising preclinical findings into effective human treatments.

In conclusion, 7-fluorotryptophan (CAS No: 138514-97-3) represents a valuable tool in modern biochemical research and drug discovery. Its unique properties offer opportunities across multiple therapeutic areas, from mental health disorders to infectious diseases. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of amino acid metabolism and its implications for human health.

138514-97-3 (7-Fluorotryptophan) 関連製品

- 19310-00-0((2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid)

- 154-08-5(5-Fluoro-DL-tryptophan)

- 25631-05-4(4-Fluoro-DL-tryptophan)

- 16626-02-1((2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid)

- 110221-04-0((R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid)

- 97749-24-1(5-Fluoro-D-tryptophan)

- 53314-95-7(7-Fluoro-tryptophan)

- 106034-22-4(4-Fluoro-L-Tryptophan)

- 343-92-0(Tryptophan, 6-fluoro-)

- 7730-20-3(6-Fluoro-DL-tryptophan)